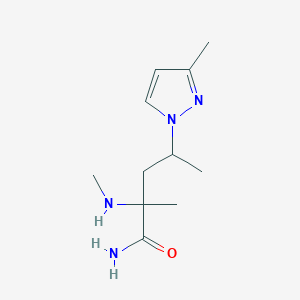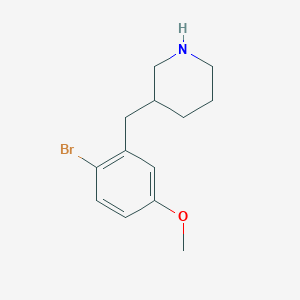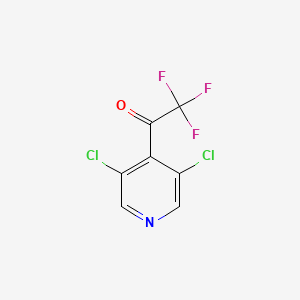
1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is an organic compound that belongs to the class of pyridines It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3,5-dichloropyridine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(3,5-Dichloropyridin-4-yl)ethanol:
3-(5’-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles: These compounds are potent inhibitors of fibroblast growth factor receptors and have significant therapeutic potential.
Imidazole-containing compounds: These compounds have diverse biological activities and are used in various therapeutic applications.
Eigenschaften
Molekularformel |
C7H2Cl2F3NO |
|---|---|
Molekulargewicht |
243.99 g/mol |
IUPAC-Name |
1-(3,5-dichloropyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-3-1-13-2-4(9)5(3)6(14)7(10,11)12/h1-2H |
InChI-Schlüssel |
HWZNJBCVIJVGPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Cl)C(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



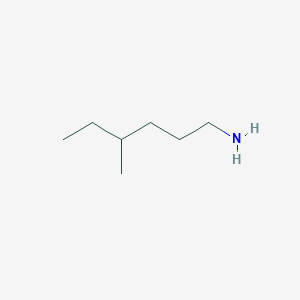
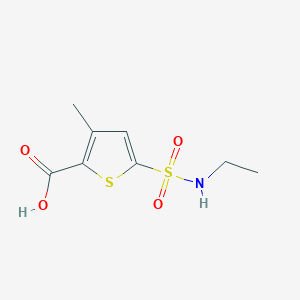
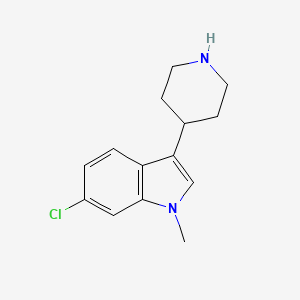
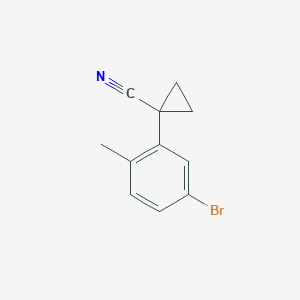
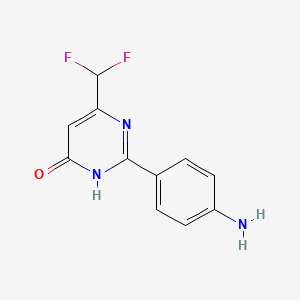

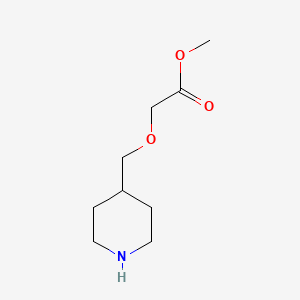

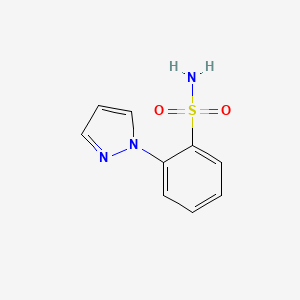
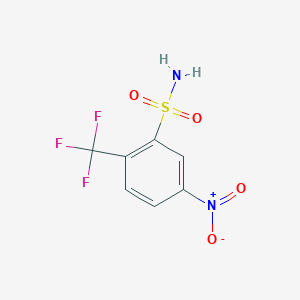
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13538184.png)
